

Uramil Synthesis: Reduction of Nitrobarbituric Acid

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Compound of Interest

Compound Name: Uramil

Cat. No.: B086671

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The most common and reliable laboratory method for synthesizing **uramil** is through the reduction of nitrobarbituric acid. This process typically employs a metal catalyst in an acidic medium. The following data and protocol are based on a verified procedure from Organic Syntheses.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative parameters for the synthesis of **uramil** via the reduction of nitrobarbituric acid are summarized in the table below.

Parameter	Value
Starting Material	
Nitrobarbituric Acid	100 g (0.44 mole)
Reagents	
Mossy Tin	250 g (2.1 gram atoms)
Concentrated Hydrochloric Acid	~3.6 L
Reaction Conditions	
Temperature	Boiling water bath
Reaction Time	Until yellow color disappears
Product	
Uramil (5-aminobarbituric acid)	Data not explicitly provided in abstract

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **uramil** from nitrobarbituric acid.^[1]

Materials:

- 5-L flask
- Nitrobarbituric acid
- Mossy tin
- Concentrated hydrochloric acid
- Norite (activated carbon)
- Sintered-glass funnel
- Büchner funnel

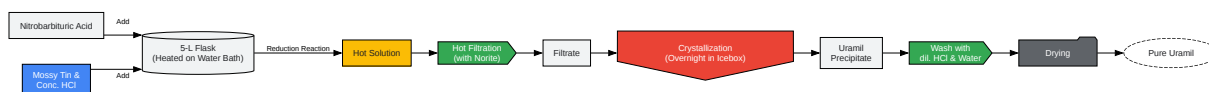
- Ice bath
- Desiccator with concentrated sulfuric acid
- Desiccator with 40% sodium hydroxide

Procedure:

- In a 5-L flask, combine 100 g (0.44 mole) of nitrobarbituric acid with 600 cc of concentrated hydrochloric acid.
- Heat the mixture on a boiling water bath.
- To the hot mixture, gradually add 250 g (2.1 gram atoms) of mossy tin over a period of approximately 30 minutes.
- Continue heating until the yellow color of the nitrobarbituric acid disappears.
- Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid material dissolves.
- Add Norite to the hot solution and filter the mixture through a sintered-glass funnel.
- Allow the filtrate to stand in an icebox overnight to precipitate the **uramil**.
- Collect the precipitated **uramil** on a filter and wash it thoroughly with dilute hydrochloric acid, followed by a final wash with water.
- To recover additional product, concentrate the filtrate under reduced pressure to about 1 L and cool it overnight.
- Collect the second crop of **uramil** on a Büchner funnel and combine it with the first batch.
- Dry the **uramil** in a desiccator over concentrated sulfuric acid, and then transfer it to a desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid.

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the synthesis of **uramil** via the reduction of nitrobarbituric acid.



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Uramil Synthesis Workflow

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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